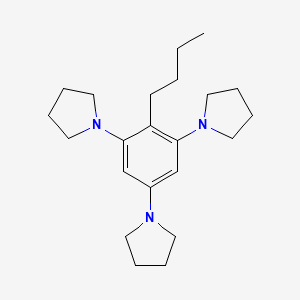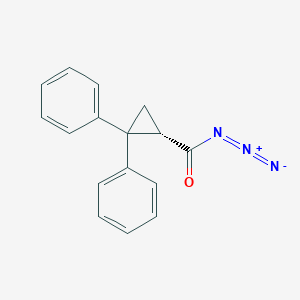
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their strained ring structures, which make them highly reactive and interesting for various chemical applications. The presence of the azide group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide typically involves the formation of the cyclopropane ring followed by the introduction of the azide group. One common method for cyclopropane synthesis is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane structure . The azide group can then be introduced through a substitution reaction using reagents such as sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium azide or other nucleophiles can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro compounds, while reduction can yield amines.
Scientific Research Applications
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide involves its reactivity due to the strained cyclopropane ring and the azide group. The azide group can undergo click chemistry reactions, forming triazoles through cycloaddition with alkynes . This reactivity makes it a valuable tool in chemical biology and materials science.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenylcyclopropane-1-carbonyl chloride: Similar structure but with a chloride group instead of an azide.
2,2-diphenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
Uniqueness
The uniqueness of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide lies in its combination of the strained cyclopropane ring and the highly reactive azide group. This combination makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
Properties
CAS No. |
62907-39-5 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide |
InChI |
InChI=1S/C16H13N3O/c17-19-18-15(20)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
InChI Key |
BXWUVQFEFWEPOP-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
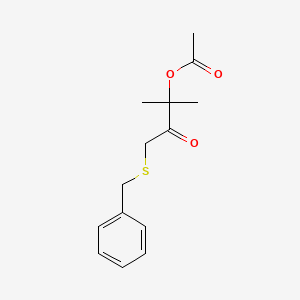
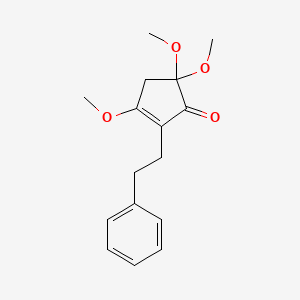
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
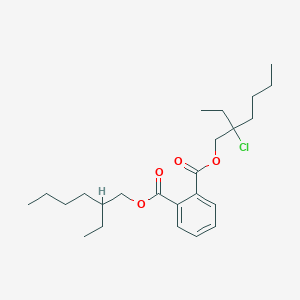

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
